L-Alanine ethenyl ester

Description

Significance as a Protected Amino Acid Derivative

In the realm of chemical synthesis, particularly in peptide and pharmaceutical development, protecting reactive functional groups is a critical strategy. L-Alanine ethyl ester is a classic example of a C-protected amino acid, where the carboxylic acid group of L-alanine is masked as an ethyl ester. tcichemicals.com This protection prevents the carboxyl group from participating in unwanted side reactions, for instance, during the formation of a peptide bond at the amino group.

The esterification of the carboxyl group enhances the compound's solubility in organic solvents, which is advantageous for various synthetic procedures. cymitquimica.com Often, the compound is prepared and used as its hydrochloride salt (L-Alanine ethyl ester hydrochloride). ontosight.ai This salt form generally exhibits greater stability and improved solubility in aqueous solutions compared to the free base, making it more convenient for use in many biological and chemical studies. ontosight.ai The ethyl ester group can be readily removed (deprotected) under mild conditions, typically via hydrolysis, to regenerate the free carboxylic acid at the desired stage of a synthetic sequence.

Historical Trajectories in Chemical and Biochemical Research

L-Alanine ethyl ester and its hydrochloride salt have long been established as staple reagents in organic chemistry. Historically, their primary utility has been as foundational building blocks in peptide synthesis. chemimpex.com Early methods of creating polypeptide chains relied on such simple protected amino acid derivatives to control the sequence of amino acid addition.

More recently, research has expanded to utilize L-alanine ethyl ester in more complex and innovative applications. It has become a key monomer in the synthesis of advanced polymers, such as polyphosphazenes, which are explored for their biocompatibility and biodegradability in biomedical applications. nih.govnih.gov Furthermore, its role as a substrate in biocatalysis has been extensively investigated, particularly in enzyme-catalyzed reactions like chemoenzymatic polymerization and kinetic resolutions, highlighting a shift towards more sustainable and selective synthetic methods. mdpi.comacs.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

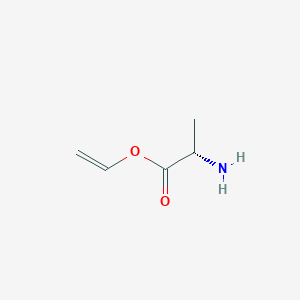

IUPAC Name |

ethenyl (2S)-2-aminopropanoate |

InChI |

InChI=1S/C5H9NO2/c1-3-8-5(7)4(2)6/h3-4H,1,6H2,2H3/t4-/m0/s1 |

InChI Key |

CGEZKNASTXJNKC-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC=C)N |

Canonical SMILES |

CC(C(=O)OC=C)N |

Origin of Product |

United States |

Mechanistic and Kinetic Investigations

Radical Reaction Kinetics

The study of how L-Alanine ethenyl ester interacts with highly reactive radical species is crucial for understanding its stability and potential degradation pathways.

Hydroxyl Radical Attack in Gas Phase: Site Selectivity and Temperature Dependence

The reaction of this compound with hydroxyl (OH) radicals in the gas phase has been a subject of both experimental and theoretical investigations, particularly at low temperatures. nih.gov These studies are important for understanding the potential atmospheric chemistry and the fundamental aspects of radical-biomolecule interactions.

Theoretical optimizations and energetic calculations have shown that for L-alanine ethyl ester, which serves as a good model for the ethenyl ester, the preferred sites for hydrogen abstraction by the OH radical are the α-carbon (Cα) and the nitrogen (N) atom of the amino group. nih.govresearchgate.net This is in contrast to L-alanine itself, where the Cα, β-carbon (Cβ), and N-sites are all energetically favorable for attack. nih.gov The transition states for hydrogen abstraction from the Cα, Cβ, and N positions are structurally similar for both L-alanine and its ethyl ester. researchgate.net

A key finding from these studies is the negative temperature dependence of the reaction rate constants. nih.govresearchgate.net This means that the reaction rate increases as the temperature decreases. This phenomenon is supported by experiments conducted in Laval nozzle expansions, which allow for the study of gas-phase reactions at very low temperatures (e.g., 60-113 K). nih.govresearchgate.netwhiterose.ac.uk The observed negative temperature dependence is consistent with the formation of a weakly bound pre-reactive complex between the OH radical and the ester molecule, which then proceeds to products through tunneling. whiterose.ac.uk

The kinetics of H-atom transfer reactions of OH with L-alanine ethyl ester have been studied in the temperature range of 60-113 K. researchgate.net The formation of hydrogen bonds between the reactants can influence the reaction barriers, thereby affecting the reaction rates. researchgate.net The experimental and theoretical evidence together suggests that L-alanine ethyl ester is a suitable model for gas-phase studies of amino acids like L-alanine. nih.govresearchgate.net

Free Radical Formation and Transformation in Irradiated Systems

When subjected to ionizing radiation, such as gamma rays, this compound can form stable free radicals. dergipark.org.tr This process is of interest in fields like dosimetry, where the amount of radical formation can be correlated with the radiation dose. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to identify and characterize the radicals formed. dergipark.org.tr In γ-irradiated L-α-alanine ethyl ester, the identified radical is CH3ĊHCOCH2CH3, which is a carbon-centered π-radical. dergipark.org.tr This radical is formed through the abstraction of a hydrogen atom from the methylene (B1212753) group. dergipark.org.tr This radical has been found to be stable for over two months at room temperature. dergipark.org.tr

The deamination of alanine (B10760859), which can be induced by radiation, leads to the formation of the free radical CH3C•HCO2− through the homolytic cleavage of the carbon–nitrogen bond. wikipedia.org This stability of alanine-based radicals is a key property utilized in EPR dosimetry. researchgate.net

Computational modeling, including both semi-empirical and ab initio methods, has been employed to simulate the transformation of radicals in irradiated L-α-alanine. researchgate.net These simulations help in understanding complex processes like selective proton transfer and the behavior of cation-radicals, which are often difficult to interpret solely from experimental data. researchgate.net

Reaction Kinetics with Oxidizing Agents (e.g., Chloramine-T)

The reaction of this compound with oxidizing agents like Chloramine-T (CAT) has been investigated to understand its oxidation pathways.

pH Dependency and Rate Constant Determination

The rate of the reaction is highly dependent on the pH of the medium. researchgate.net For the reaction between L-alanine ethyl ester and CAT, the pH was studied over a range of 6.1 to 12.0. researchgate.net The pH dependency has been explained by proposing that the un-ionized form of CAT reacts with the un-ionized amino group of the amino acid. researchgate.net The second-order rate constant for this reaction was determined to be in the order of 1.9 x 10(7) M-1 min-1, which is comparable to similar N-chlorination reactions. researchgate.net

Proposed Cyclic Transition State Models

To rationalize the observed kinetics, a cyclic transition state involving a water molecule has been proposed for the reaction between amino acids and Chloramine-T. researchgate.net In some cases, particularly in the presence of a catalyst like Ir(III) chloride for the oxidation of L-alanine, a mechanism involving the formation of a complex between the catalyst, substrate, and oxidant is suggested. researchgate.netresearchgate.net

Protonation Equilibria and Solvation Dynamics

The behavior of this compound in solution is governed by protonation equilibria and its interaction with solvent molecules.

The protonation constants of amino acid esters, including L-alanine ethyl ester, have been determined using potentiometric techniques. researchgate.netnih.gov These constants (logK) describe the equilibrium between the protonated and deprotonated forms of the amino and carboxylic acid groups. For α-amino acids and their esters, the logK1 value is associated with the protonation of the amino group, while logK2 relates to the carboxyl group. nih.gov

The solvent composition significantly affects the protonation constants. nih.gov For instance, in ethanol-water mixtures, the logK values for glycine, L-alanine, and related peptides were found to increase with increasing ethanol (B145695) content up to 50% and then decrease. nih.gov This behavior is influenced by factors like preferential solvation and the structure of the solvent mixture. nih.gov

This compound can exist in both a neutral and a zwitterionic form in solution. acs.org The ester can also be hydrolyzed to L-alanine, a process that is pH-dependent. nih.gov Recent studies have utilized hyperpolarized [1-13C]-L-alanine ethyl ester as a probe to simultaneously measure intracellular and extracellular pH. nih.govnih.gov The chemical shift of the 13C-labeled ester is sensitive to the physiological pH range, with a pKa of 8. nih.gov Upon entering a cell, the ester is rapidly hydrolyzed to L-alanine. nih.gov

Interactive Data Table: Protonation Constants

| Compound | Solvent System | logK1 | logK2 | Reference |

| Glycine | Ethanol-Water | Varies with %EtOH | Varies with %EtOH | nih.gov |

| L-Alanine | Ethanol-Water | Varies with %EtOH | Varies with %EtOH | nih.gov |

| L-Alanine Ethyl Ester | Aqueous | 8 | - | nih.gov |

Potentiometric Studies on Protonation Constants

The determination of protonation constants is fundamental to understanding the physicochemical behavior of molecules like L-Alanine ethyl ester in various environments. nih.gov Potentiometry is a common and effective technique used to determine these stoichiometric protonation constants. researchgate.nettubitak.gov.triau.ir This method involves titrating a solution of the compound with a strong base or acid and measuring the change in hydrogen ion concentration, typically using a calibrated pH electrode system. researchgate.netiau.ir

Studies on L-Alanine ethyl ester and similar α-amino acid esters have been conducted to determine their protonation constants, often in mixed-solvent systems. researchgate.net For the calculation of these constants from the titration data, specialized computer programs such as PKAS and BEST are frequently employed. researchgate.nettubitak.gov.tr The primary protonation equilibrium for L-Alanine ethyl ester involves the amino group (-NH2), which accepts a proton to form a positively charged ammonium (B1175870) group (-NH3+). The acidity or basicity of the compound is influenced by both the electronic effects of its substituents and the solvent medium. nih.gov For instance, research has shown that L-alanine methyl ester is a weaker base than its corresponding benzyl (B1604629) ester. nih.gov

To illustrate the data obtained from such studies, the following table shows the protonation constants for the closely related L-Alanine methyl ester in various solvent mixtures.

| Solvent Composition (% v/v) | log K |

| Water | 7.75 |

| 20% 1,4-Dioxane – 80% Water | 7.65 |

| 40% 1,4-Dioxane – 60% Water | 7.33 |

| 60% 1,4-Dioxane – 40% Water | 6.74 |

Table 1: Stoichiometric protonation constants (log K) for L-Alanine methyl ester in 1,4-Dioxane–water mixtures at 25°C and an ionic strength of 0.10 mol·L−1 NaCl. Data sourced from researchgate.net.

Solvent Composition Effects on Acid-Base Properties

The acid-base properties of L-Alanine ethyl ester are significantly influenced by the composition of the solvent. nih.gov Studies conducted in mixed aqueous-organic solvents, such as ethanol-water or dimethyl sulfoxide-water mixtures, reveal distinct trends in protonation constants as the proportion of the organic solvent changes. researchgate.nettubitak.gov.tr

Generally, for α-amino acid esters, the logarithm of the protonation constant (log K) tends to decrease as the content of the organic solvent in the mixture increases. researchgate.nettubitak.gov.tr This trend has been observed to be linear in many cases. tubitak.gov.tr The variation in these constants is attributed to a combination of factors, including the dielectric constant of the medium and specific solute-solvent interactions. nih.gov The solvent plays a crucial role in chemical and biochemical reactions, as solvent molecules can act as proton acceptors and influence the stability of the charged species involved in the acid-base equilibrium. nih.gov The autoprotolysis constant (K_ap) of the solvent mixture is also an important parameter, as it defines the limits of acidity and basicity in that specific medium. nih.gov

The complexity of these interactions arises because the molecular environment, or solvation layer, around the solute molecule may not have the same composition as the bulk solvent mixture, a phenomenon known as preferential solvation. iau.ir

Electron Transport Mechanisms within Ester Systems

While direct studies on the intramolecular electron transport of L-Alanine ethyl ester are not extensively detailed, research into more complex molecules incorporating this ester provides significant insights. The reactivity of the ester group plays a key role in the biological activity of many compounds. aip.org

Investigations into N-(6-ferrocenyl-2-naphthoyl)-L-alanine-glycine ethyl ester (FNLAGEE), an anticancer drug, have shown that the electron transport mechanism within the ester group influences its bioactivity. aip.orgresearchgate.net These mechanisms can be elucidated using vibrational spectroscopy combined with Density Functional Theory (DFT) simulations. aip.org In the case of FNLAGEE, analysis suggests that the cis conformation of the ester is favored, which is linked to its electronic characteristics and reactivity. researchgate.net

Electron transfer (ET) over molecular distances is a critical process in numerous biological functions, including metabolic cycles and cellular signaling. rsc.orgnih.gov In systems involving peptides and amino acids, ET can occur through different mechanisms, such as tunneling or a multi-step "hopping" process. rsc.orgrsc.org The specific mechanism and its rate are influenced by several factors, including the distance between the electron donor and acceptor, the conformation of the molecular backbone, and the presence of specific amino acid residues that can act as intermediates. nih.govrsc.org The protein or molecular environment regulates ET by influencing parameters like electronic coupling and reorganization energy. nih.govnih.gov

Biocatalytic Transformations and Polymerization Research

Chemoenzymatic Synthesis of Co-Oligopeptides and Polypeptides

The versatility of chemoenzymatic methods extends to the synthesis of copolymers, where different amino acid esters are polymerized together to create materials with tailored properties.

Amphiphilic diblock co-oligopeptides, which have potential applications in tissue engineering and drug delivery, can be synthesized using a one-pot chemoenzymatic method. acs.orgnih.gov Specifically, oligo(L-lysine-b-L-alanine) has been created using activated papain as the catalyst. acs.orgresearchgate.netacs.org

The synthesis is achieved by the sequential addition of the monomers to the reaction. L-lysine ethyl ester (Lys-Et) is first added and allowed to oligomerize for a short period (e.g., 15 minutes), followed by the addition of L-alanine ethyl ester (Ala-Et) for another 15 minutes. acs.org This controlled, one-pot reaction, conducted at 40 °C, is efficient, with reaction times as short as 30 minutes and yields exceeding 40%. acs.orgnih.govresearchgate.net The successful synthesis and diblock structure have been confirmed using analytical techniques such as ¹H NMR spectroscopy and MALDI-TOF mass spectrometry. acs.orgnih.govacs.org

While proteases are used for polymerization, lipases are highly effective catalysts for the stereoselective and enantioselective hydrolysis of esters, including amino acid esters. This is particularly useful for the kinetic resolution of racemic mixtures to produce enantiomerically pure amino acids or their derivatives. mdpi.comineosopen.org

Lipases such as lipase (B570770) PSIM from Burkholderia cepacia have demonstrated excellent enantioselectivity (E > 200) in the hydrolysis of racemic β-amino carboxylic ester hydrochlorides. mdpi.comineosopen.org The reaction is typically performed in an organic solvent like diisopropyl ether (iPr₂O) at a controlled temperature (e.g., 45 °C) with the addition of water as the nucleophile. mdpi.com This process allows for the separation of enantiomers, yielding the unreacted (R)-ester and the hydrolyzed (S)-amino acid, both with very high enantiomeric excess (≥99%). mdpi.com Similarly, lipases have been used to resolve various other β-amino acid esters, highlighting their broad applicability in producing optically active compounds for pharmaceutical and other applications. mdpi.com

Degradation Mechanisms of L-Alanine-Based Poly(ester-amide)s

The biodegradability of L-alanine-based poly(ester-amide)s (PEAs) is a key feature for their application in biomedical and environmental fields. Their degradation is primarily governed by the hydrolysis of ester linkages, a process that can be significantly influenced by the presence of enzymes and the stereochemical makeup of the polymer backbone. researchgate.netnih.gov These polymers are designed to combine the beneficial mechanical properties conferred by amide bonds with the degradability provided by hydrolyzable ester groups. upc.eduresearchgate.net

Enzymatic Hydrolysis by Proteolytic and Lipase Enzymes

The degradation of L-alanine-based PEAs is significantly accelerated in the presence of specific enzymes. The susceptibility to enzymatic attack is dependent on the type of enzyme and the polymer's specific chemical structure. researchgate.net Research indicates that the primary mechanism of enzymatic degradation involves the hydrolysis of the ester bonds within the polymer chain. researchgate.netupc.edu

Proteolytic enzymes have been shown to be particularly effective in degrading these materials. researchgate.net Studies have identified enzymes such as papain, proteinase K, and α-chymotrypsin as potent catalysts for the degradation of L-alanine-containing PEAs. researchgate.netmdpi.com For instance, research on a PEA derived from L-alanine, 1,12-dodecanediol, and 1,12-dodecanedioic acid demonstrated that papain and proteinase K were the most effective among the tested enzymes. researchgate.net Similarly, elastase, a proteinase involved in tissue healing, shows specificity for cleaving polypeptide chains at L-alanine residues, which results in faster degradation of copolymers containing this amino acid. nih.gov While the amide bonds contribute to the structural integrity, it is the ester linkages that are preferentially cleaved during enzymatic hydrolysis. researchgate.netupc.edu

The following table summarizes the findings from various studies on the enzymatic degradation of L-alanine-based PEAs.

| Enzyme | Type | Efficacy/Mechanism | Reference |

| Papain | Protease | Highly effective; degrades the polymer via hydrolysis of ester linkages. | researchgate.netupc.eduupc.edu |

| Proteinase K | Protease | Highly effective; degrades the polymer via hydrolysis of ester linkages. | researchgate.netupc.eduupc.edu |

| α-Chymotrypsin | Protease | Effective, particularly with more hydrophobic polymer backbones. Prefers amide linkages adjacent to hydrophobic amino acids. | researchgate.netmdpi.com |

| Elastase | Protease | Effective; shows specificity for cleaving peptide chains behind L-alanine residues. | nih.gov |

| Lipase | Lipase | Can hydrolyze ester bonds, but some PEAs show resistance compared to degradation by proteases. | mdpi.comupc.edu |

Stereochemical Composition Effects on Degradability

The stereochemistry of the amino acid units within the poly(ester-amide) chain plays a crucial role in determining the rate and extent of enzymatic degradation. upc.edunih.gov Enzymes exhibit stereospecificity, meaning they preferentially interact with substrates of a specific chirality. Since natural proteins are composed almost exclusively of L-amino acids, enzymes, particularly proteases, are adapted to recognize and cleave peptide bonds adjacent to L-isomers. nih.gov

This principle extends to the degradation of synthetic polymers like PEAs. Studies have consistently shown that PEAs synthesized from pure L-alanine are more susceptible to enzymatic degradation than their counterparts containing D-alanine or a racemic mixture of D- and L-alanine. upc.edu Research comparing the degradation of PEAs with varying stereochemical compositions found that proteolytic enzymes like proteinase K and papain degraded polymers with 100% L-alanine content significantly faster than those with 100% D-alanine. upc.edu The enzymatic degradation with papain has been noted to be particularly stereospecific. nih.gov

The introduction of D-alanine into the polymer backbone disrupts the stereoregularity, hindering the enzyme's ability to bind to the polymer chain and catalyze the hydrolytic cleavage. This allows for the degradation rate to be controlled by adjusting the ratio of L- to D-alanine in the polymer synthesis. researchgate.net For example, a series of PEAs composed of sebacic acid, 1,6-hexanediol, and varying ratios of L- and D-alanine were synthesized, demonstrating that the stereochemical composition is a key factor in controlling biodegradability. upc.edunih.gov As expected, polymers based on the natural L-phenylalanine (L-Phe-PEAs) also exhibit enhanced enzymatic degradability compared to those with D-phenylalanine, a finding that underscores the general principle of protease specificity for L-amino acid residues. nih.gov

The table below highlights the effect of stereoisomeric composition on the enzymatic degradation of alanine-based PEAs.

| Polymer Stereochemistry | Enzyme(s) | Degradation Rate | Rationale | Reference |

| 100% L-Alanine | Proteinase K, Papain | Faster | Enzymes are stereospecific and preferentially recognize the natural L-isomer. | upc.edu |

| 100% D-Alanine | Proteinase K, Papain | Slower | The unnatural D-isomer hinders recognition and binding by the enzyme's active site. | upc.edu |

| L/D-Alanine Mixtures | Proteolytic Enzymes | Intermediate/Controllable | The presence of D-alanine disrupts the stereoregularity required for efficient enzyme action, allowing for tunable degradation. | researchgate.netupc.edu |

Advanced Applications As a Research Probe and Synthetic Intermediate

Hyperpolarized Nuclear Magnetic Resonance (NMR) Probes

Hyperpolarization is a process that dramatically increases the nuclear spin polarization of a substance, leading to a signal enhancement of several orders of magnitude in NMR and MRI. When applied to metabolic substrates like L-alanine ethyl ester, it enables real-time, non-invasive monitoring of cellular metabolism.

Researchers have developed [1-¹³C]-L-alanine ethyl ester as a viable probe for measuring pH in a physiological context. researchgate.netnih.gov The chemical shift of the ¹³C-labeled carbonyl carbon in this molecule is sensitive to the surrounding pH, allowing for the mapping of pH values within tissues. researchgate.netresearchgate.netapm.ac.cn This is particularly valuable because tissue pH is a critical biomarker that is tightly regulated in healthy tissues but often altered in pathological states, such as in tumors. researchgate.netnih.gov

One of the key advantages of using the ethyl ester form is its enhanced ability to cross cell membranes compared to L-alanine itself. researchgate.netnih.govismrm.org This lipophilic nature facilitates its entry into cells. researchgate.net Once inside the cell, it is rapidly hydrolyzed by intracellular esterases back into [1-¹³C]-L-alanine. researchgate.netnih.gov This process allows for the simultaneous measurement of both extracellular and intracellular pH, as the probe exists in both compartments, providing distinct signals. researchgate.netnih.govapm.ac.cn The resulting intracellular [1-¹³C]-L-alanine can then serve as a pH-insensitive internal reference. researchgate.netnih.gov

Table 1: Properties of Hyperpolarized [1-¹³C]-L-Alanine Ethyl Ester as a pH Probe

| Property | Value/Description | Source |

| pH Sensitivity | Chemical shift of the ¹³C label is dependent on physiological pH. | researchgate.netresearchgate.net |

| pKa Value | 8.00 | apm.ac.cn |

| Cellular Transport | Readily crosses cell membranes due to its lipophilic nature. | researchgate.netismrm.org |

| Intracellular Conversion | Hydrolyzed to [1-¹³C]-L-alanine by intracellular esterases. | researchgate.netnih.gov |

| Measurement Capability | Allows for simultaneous assessment of intracellular and extracellular pH. | nih.govapm.ac.cn |

| Spin-Lattice Relaxation (T1) | ~50 seconds at 3T, allowing sufficient time for in vivo measurements. | apm.ac.cnismrm.org |

This table is interactive. Click on the headers to explore the data.

The liver is a central organ for metabolism, particularly for processes like gluconeogenesis where alanine (B10760859) is a key substrate. ismrm.org Hyperpolarized [1-¹³C]-L-alanine ethyl ester has proven to be a more effective agent for studying liver metabolism compared to hyperpolarized [1-¹³C]-L-alanine. ismrm.orgismrm.org Its enhanced membrane permeability leads to a higher intracellular concentration of the labeled substrate. ismrm.org

Once inside liver cells, the [1-¹³C]-L-alanine (formed after hydrolysis of the ester) enters metabolic pathways. nih.govismrm.org Its conversion to other metabolites, such as [1-¹³C]-lactate, can be tracked using ¹³C NMR spectroscopy. ismrm.orgismrm.org Studies in rat models have shown that a significantly larger amount of ¹³C-lactate is produced from hyperpolarized [1-¹³C]-L-alanine ethyl ester than from hyperpolarized [1-¹³C]-L-alanine. ismrm.org This indicates that the ethyl ester form more efficiently enters the gluconeogenesis cycle. ismrm.org This increased sensitivity makes it a powerful probe for non-invasively assessing hepatic metabolism, which could aid in the diagnosis and monitoring of liver diseases. ismrm.orgismrm.org

The ability of hyperpolarized [1-¹³C]-L-alanine ethyl ester to permeate cell membranes and subsequently be hydrolyzed allows for the detailed investigation of pH gradients between the intracellular and extracellular environments. researchgate.netnih.gov This is crucial for understanding various physiological and pathophysiological conditions, especially in cancer, where a reversed pH gradient (acidic extracellular space and neutral or alkaline intracellular space) is a common feature.

Upon injection, the probe distributes in both the extracellular and intracellular spaces. The distinct chemical shifts of the ester in these two compartments, which have different pH values, can be resolved by ¹³C MRS. apm.ac.cn For instance, in a study on rat liver, researchers were able to obtain chemically distinguishable signals for intracellular and extracellular [1-¹³C]-L-alanine ethyl ester, allowing for the simultaneous measurement of extracellular pH at approximately 7.4 and intracellular pH at around 7.0. apm.ac.cn This capability provides a non-invasive window into the cellular microenvironment, offering valuable insights for disease research. escholarship.org

Role in Peptide Synthesis Methodologies

Beyond its use in metabolic imaging, L-alanine ethyl ester serves as a fundamental component in the chemical synthesis of peptides. chemimpex.com Peptides are short chains of amino acids that play critical roles in numerous biological processes and are increasingly important as therapeutic agents. nih.govmdpi.com

In chemical peptide synthesis, it is necessary to control the sequence in which amino acids are linked together. This is achieved by using "protecting groups" that block reactive sites on the amino acid, preventing unwanted side reactions. bachem.com L-alanine ethyl ester hydrochloride is an example of such a building block. chemimpex.com The amino group of alanine is free to react, while the carboxylic acid group is "protected" as an ethyl ester. sigmaaldrich.com

This protection strategy is crucial for the stepwise assembly of a peptide chain. The ester group enhances the solubility of the amino acid derivative in organic solvents, which are often used in synthetic chemistry. cymitquimica.com In more complex scenarios, the amino group can be protected (for instance, with an Fmoc group), creating a fully protected amino acid that can be selectively deprotected at either the amino or carboxyl end to facilitate the formation of peptide bonds in a controlled manner. cymitquimica.com

The ability to chemically synthesize peptides allows for the creation of custom-designed molecules for specific research purposes in biochemistry and pharmacology. nih.gov By incorporating building blocks like L-alanine ethyl ester, scientists can create novel peptides with modified properties. bachem.com

These modifications can be designed to:

Enhance stability: Peptides can be modified to be more resistant to degradation by enzymes in the body. nih.govbachem.com

Improve bioactivity: The structure can be fine-tuned to increase the peptide's affinity and selectivity for its biological target. nih.govrsc.org

Serve as drug carriers: Peptides can be designed to self-assemble into nanostructures, such as hydrogels, that can carry and release drugs in a controlled manner. mdpi.comnih.gov

For example, sequences containing alanine can be used to form specific structures, like nanofibers, capable of delivering anticancer drugs. mdpi.com The precise control offered by chemical synthesis, using protected amino acids like L-alanine ethyl ester, is essential for developing these sophisticated biomaterials and therapeutic agents. rsc.org

Intermediacy in Specialty Chemical Synthesis

The reactivity of both the amino group and the ethenyl ester moiety allows L-alanine ethenyl ester to be a precursor in various synthetic pathways, leading to the creation of high-value, enantiomerically pure compounds.

Amino acid ester isocyanates are valuable reagents in synthetic chemistry, serving as building blocks for peptides, azapeptides, and chiral derivatizing agents. The general synthesis of these isocyanates involves the reaction of an amino acid ester hydrochloride with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, in a biphasic solution. ucc.iethieme-connect.com

While specific literature detailing the conversion of this compound to its corresponding isocyanate is not prevalent, the established methodology for other amino acid esters, such as methyl or ethyl esters, provides a clear precedent. thieme-connect.com In this reaction, the amino group of the amino acid ester acts as a nucleophile, reacting with phosgene to form the isocyanate. The reaction is typically performed at low temperatures to avoid side reactions. The resulting this compound isocyanate would be a highly reactive, chiral building block, retaining the stereocenter of the original L-alanine.

Table 1: Representative Reaction Conditions for Isocyanate Synthesis from Amino Acid Esters (Note: Data based on the general synthesis from L-amino acid esters, as specific data for the ethenyl ester is not widely available).

| Parameter | Condition |

| Starting Material | L-Amino Acid Ester Hydrochloride |

| Reagent | Triphosgene |

| Solvent System | Methylene (B1212753) Chloride / Saturated Aqueous Sodium Bicarbonate |

| Temperature | 0 °C to room temperature |

| Typical Yield | High (>90%) |

Nucleoside phosphoramidates, particularly those developed under the ProTide (Pro-drug nucleotide) technology, are a critical class of antiviral agents. nih.govacs.org These compounds are designed to deliver a monophosphorylated nucleoside into cells, bypassing the often inefficient initial phosphorylation step required for antiviral activity. The synthesis involves coupling a nucleoside with a phosphorylated amino acid ester derivative. nih.gov

Numerous studies document the use of various L-alanine esters (including methyl, ethyl, and benzyl (B1604629) esters) for this purpose. nih.govacs.orguiowa.edu The amino acid component serves to mask the charge of the phosphate (B84403) group, improving cell membrane permeability. Once inside the cell, the ester is hydrolyzed, followed by the cleavage of the P-N bond to release the active nucleoside monophosphate. Although the use of this compound is not explicitly detailed in widespread literature, its structural similarity suggests it could function within this synthetic framework, potentially offering different hydrolysis kinetics due to the vinyl group. A recent stereocontrolled synthesis of O-aryl phosphoramidate (B1195095) nucleotide prodrugs like Remdesivir was achieved using an oxazaphospholidine method with subsequent reaction with an L-alanine ester. acs.org

Table 2: Components of a Typical Nucleoside Phosphoramidate (ProTide) Synthesis (Based on established methods using various L-alanine esters).

| Component | Role | Example |

| Nucleoside Analog | The core antiviral agent | Acyclovir, Sofosbuvir, Remdesivir |

| Phosphorylating Agent | Creates the phosphate linkage | Phenyl phosphorodichloridate |

| Amino Acid Ester | Masks phosphate charge; enhances uptake | L-Alanine Ethyl Ester, L-Alanine Methyl Ester nih.govuiowa.edu |

| Aryl Group | Stabilizes the phosphoramidate | Phenol, Naphthol |

Poly(ester-amide)s (PEAs) based on α-amino acids are a class of biodegradable polymers that have garnered significant interest for biomedical applications, such as drug delivery and tissue engineering. cerist.dzmdpi.comnih.gov These materials combine the favorable mechanical properties of polyamides with the biodegradability of polyesters.

The synthesis of L-alanine-based PEAs is often achieved through the melt copolycondensation of L-alanine, a dicarboxylic acid (like adipic acid), and a diol. cerist.dz In this method, L-alanine provides the amide linkage, while the reaction between the diacid and diol forms the ester linkage. Another approach involves the solution polycondensation of a pre-formed diamine (derived from L-alanine and a diol) with an activated diacid. nih.gov

While direct polymerization of this compound to form PEAs is not extensively documented, chemoenzymatic methods have been used to polymerize L-alanine ethyl ester into poly(L-alanine) using enzymes like papain. acs.orgresearchgate.net The vinyl group in this compound presents an additional reactive site, which could potentially be utilized in radical polymerization or other addition polymerization techniques to create novel polymer architectures distinct from traditional condensation PEAs.

Use in Reduction to L-Alaninol

L-alaninol is a valuable chiral building block used in the synthesis of pharmaceuticals and as a ligand in asymmetric catalysis. It is commonly synthesized by the reduction of an L-alanine ester. The most frequently used method involves the reduction of L-alanine ester hydrochloride with a hydride-donating reagent. google.com

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this transformation. google.com While NaBH₄ does not typically reduce esters under mild, neutral conditions, its reactivity can be enhanced. mdma.chmasterorganicchemistry.com For the reduction of amino acid esters, the reaction is often performed on the hydrochloride salt in an aqueous alcohol solution, where NaBH₄ is added in excess to drive the reduction of the ester carbonyl to the primary alcohol, yielding L-alaninol. google.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though it requires stricter anhydrous conditions. libretexts.org

A critical consideration for the reduction of this compound is the presence of the carbon-carbon double bond. Standard conditions for ester reduction could potentially also reduce the vinyl group, leading to a mixture of products. Specific, selective conditions would need to be developed to reduce the ester functionality while preserving the ethenyl group, or vice-versa, if desired. The literature on the selective reduction of this compound is not extensive, with most methods focusing on more stable alkyl esters. google.com

Table 3: Research Findings on the Reduction of L-Alanine Esters to L-Alaninol

| Reducing Agent | Substrate | Solvent | Key Findings |

| Sodium Borohydride (NaBH₄) | L-Alanine Ethyl Ester HCl | Ethanol (B145695)/Water | High yield and good reproducibility achieved by adding the ester solution to a large excess of aqueous NaBH₄. google.com |

| Lithium Aluminum Hydride (LiAlH₄) | L-Alanine Ethyl Ester HCl | Anhydrous THF/Ether | A powerful and general method for reducing amino acid esters to amino alcohols. libretexts.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, providing a detailed description of electron distribution and its consequences for molecular geometry and reactivity.

Optimization of Molecular Geometries and Transition States

A primary step in computational analysis is the optimization of the molecule's ground-state geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For L-Alanine ethenyl ester, this would determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Furthermore, in studying potential chemical reactions, the geometries of transition states—the highest energy point along a reaction coordinate—are calculated. Identifying these structures is crucial for understanding the kinetic feasibility of a reaction.

Density Functional Theory (DFT) Simulations

DFT is a widely used computational method that calculates the electronic structure of molecules, providing a balance between accuracy and computational cost. It is instrumental in predicting a wide range of molecular properties.

Elucidation of Electron Transport Mechanisms

DFT is employed to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's electronic properties, including its ability to conduct electricity. Analysis of these orbitals would illuminate the potential for this compound to participate in electron transport processes, which is relevant for applications in molecular electronics.

Prediction of Vibrational Spectra

DFT calculations can accurately predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. A theoretical vibrational spectrum for this compound would serve as a valuable tool for its experimental identification and characterization, allowing for a direct comparison between calculated and measured spectra to confirm its structure.

Molecular Modeling of Interactions (e.g., with BSA and DNA conjugates)

Molecular modeling techniques, such as molecular docking and molecular dynamics, are used to simulate the interaction between a small molecule and a biological macromolecule. These studies are vital for understanding biological activity and for drug design.

A computational study on the interaction of this compound with proteins like Bovine Serum Albumin (BSA) or with DNA would involve predicting the preferred binding site, the specific intermolecular forces involved (such as hydrogen bonds and van der Waals forces), and the binding affinity. Such simulations would clarify how this compound might be transported in the bloodstream or how it could interact with genetic material, providing a molecular basis for its potential biological effects.

While the framework for such a computational investigation is well-established, the specific application to this compound awaits dedicated research to populate these theoretical outlines with concrete data.

Conclusion and Future Research Directions

Emerging Synthetic Strategies and Catalytic Approaches

The synthesis of amino acid vinyl esters presents unique challenges, primarily the prevention of premature polymerization and side reactions. Future research will likely focus on developing highly selective and efficient catalytic systems to overcome these hurdles.

One promising direction is the application of transition-metal catalysis. Palladium-catalyzed procedures, for instance, have shown efficacy in the preparation of other vinyl esters and could be adapted for the synthesis of L-Alanine ethenyl ester. researchgate.net Such methods may offer milder reaction conditions and higher yields compared to traditional synthetic routes. The development of novel ligands for these catalysts will be crucial in controlling stereoselectivity and minimizing unwanted byproducts.

Another area of exploration is the use of enzymatic catalysts in non-aqueous media. Lipases and proteases, typically used for hydrolysis, can catalyze esterification reactions under specific conditions. Research into enzyme immobilization and solvent engineering could lead to robust and reusable catalytic systems for the clean and efficient synthesis of this compound.

| Catalyst Type | Potential Advantages | Research Focus |

| Palladium Complexes | High efficiency, mild reaction conditions | Ligand design for stereocontrol |

| Immobilized Lipases | High selectivity, reusability, green chemistry | Optimization of reaction media and support materials |

| Engineered Proteases | Substrate specificity | Protein engineering to enhance synthetic activity |

Advancements in Biocatalytic Engineering for Polypeptide Production

The polymerization of amino acid esters is a cornerstone of polypeptide synthesis. Chemoenzymatic polymerization, which utilizes enzymes like papain, has been successfully employed for the polymerization of L-Alanine ethyl ester in aqueous solutions. acs.org This approach is environmentally friendly and can produce polypeptides with defined secondary structures, such as β-sheets, depending on the reaction conditions. acs.org

Future advancements in biocatalytic engineering could enable the direct polymerization of this compound. The vinyl group's reactivity could be harnessed to develop novel polymerization mechanisms, potentially leading to polypeptides with unique properties. Research will need to focus on:

Enzyme Discovery and Engineering: Screening for or engineering enzymes that can efficiently recognize and polymerize vinyl ester monomers.

Control of Polymer Properties: Investigating how reaction parameters (e.g., pH, temperature, enzyme concentration) can be tuned to control the molecular weight, polydispersity, and secondary structure of the resulting poly(L-alanine). acs.orgresearchgate.netnih.gov

Functional Polypeptides: Exploring the incorporation of this compound into copolymers to create materials with tailored thermal and mechanical properties.

Enzyme-initiated vinyl polymerizations, often involving peroxidases or laccases, represent another avenue. tudelft.nlresearchgate.net This could lead to the synthesis of hybrid polymers combining a polypeptide backbone with vinyl polymer side chains, opening doors to new biomaterials.

Development of Novel Research Probes for In Vivo Metabolic Tracing

Isotopically labeled amino acids are invaluable tools for studying metabolic pathways in vivo. Hyperpolarized 13C-labeled L-alanine has been used to investigate hepatic alanine (B10760859) metabolism, but its cellular uptake can be limited. ismrm.org The ethyl ester of alanine has been shown to cross cell membranes more readily, leading to enhanced sensitivity in metabolic studies. ismrm.org

Following this logic, this compound, particularly when isotopically labeled (e.g., with 13C or 2H), presents an exciting opportunity for the development of next-generation metabolic probes. The synthesis of deuterated vinyl esters for hyperpolarization studies has been reported, highlighting the feasibility of this approach. researchgate.net

Future research in this area should focus on:

Efficient Isotopic Labeling: Developing synthetic routes for the efficient incorporation of stable isotopes like 13C and deuterium into the this compound molecule.

In Vivo Evaluation: Assessing the cell permeability, metabolic fate, and imaging sensitivity of hyperpolarized, isotopically labeled this compound in animal models of diseases like cancer and metabolic disorders. mdpi.com

Multi-modal Probes: Designing derivatives of this compound that incorporate fluorescent tags or other reporter groups, allowing for multi-modal imaging and a more comprehensive understanding of metabolic processes. The use of unnatural amino acids like β-(1-Azulenyl)-L-alanine as fluorescent probes provides a template for such developments. researchgate.net

Computational Design for Structure-Activity Relationship Elucidation

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug discovery and materials science. americanpeptidesociety.org While specific SAR studies on this compound are nascent, computational methods offer a powerful tool to predict its properties and guide the design of novel derivatives.

Future research will likely employ a range of computational techniques, including:

Quantum Mechanics (QM): To model the electronic structure of this compound and predict its reactivity in synthetic and biological systems. nih.gov

Molecular Docking: To simulate the interaction of this compound and its potential derivatives with enzyme active sites or cellular receptors, thereby predicting their biological activity.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of polypeptides containing this compound, providing insights into their stability and material properties.

These computational approaches will be instrumental in rationally designing novel compounds based on the this compound scaffold for a variety of applications, from enzyme inhibitors to advanced biomaterials. nih.govnih.gov The synergy between computational prediction and experimental validation will accelerate the exploration of the chemical space around this promising compound.

Q & A

Q. How can researchers ensure ethical rigor in studies involving this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.